molecular formula C7H10N2 B12648868 Tetrahydroindazole CAS No. 92332-99-5

Tetrahydroindazole

Cat. No.: B12648868
CAS No.: 92332-99-5
M. Wt: 122.17 g/mol
InChI Key: CSDFHCDNAZPVKH-UHFFFAOYSA-N
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Description

Tetrahydroindazole is a synthetic heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and three adjacent carbons .

Properties

CAS No.

92332-99-5

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2,3,3a,7a-tetrahydro-1H-indazole

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4,6-9H,5H2

InChI Key

CSDFHCDNAZPVKH-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC2NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydroindazole can be synthesized through various methods. One common approach involves the reaction of 2-acetylcyclohexanone with different hydrazines under reflux or microwave irradiation conditions. Microwave irradiation has been found to favor the formation of the desired products with improved yields and shortened reaction times . Another method involves the reaction of 4-(4-ketone-3,6,6-trimethyl-1-tetrahydroindazole) with a hydrazine compound under alkaline conditions .

Industrial Production Methods

Industrial production of this compound derivatives often employs green chemistry principles. Microwave-assisted synthesis is a preferred method due to its efficiency, shorter reaction times, and reduced use of volatile organic compounds . This method is eco-friendly and offers excellent yields compared to conventional methods.

Chemical Reactions Analysis

Types of Reactions

Tetrahydroindazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form indazole derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Tetrahydroindazole derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrahydroindazole derivatives varies depending on their specific structure and target. For example, some this compound derivatives act as inhibitors of dihydroorotate dehydrogenase, leading to increased synthesis of p53 and enhanced tumor cell killing . The molecular targets and pathways involved include enzyme inhibition, modulation of signaling pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Antioxidant Activity : Tetrahydroindazole derivatives exhibit potent radical-scavenging properties. For instance, compound 3f demonstrated superior DPPH and ABTS radical inhibition (IC50 = 18.2 µM and 12.7 µM, respectively) compared to ascorbic acid (IC50 = 22.4 µM) .
  • Enzyme Inhibition : this compound derivatives inhibit enzymes like CYP2E1 and carbonic anhydrase (CA), with binding affinities modulated by substituents .
  • Sigma Receptor Targeting : Optimized this compound compounds (e.g., 7t ) show high selectivity for sigma-2 receptors (pKi = 7.8) with minimal sigma-1 affinity (<5 M) .

Comparative Analysis with Structurally Similar Compounds

Pyrazole and Indazole Derivatives

Pyrazole and indazole share structural similarities with this compound but differ in ring saturation and aromaticity.

Compound Key Features CYP2E1 Inhibition (Ki,ap, µM) Hydrophobicity (log P)
Pyrazole Monocyclic, fully unsaturated 450 0.45
3-Methylpyrazole Enhanced hydrophobicity via methyl substituent 210 0.98
Indazole Bicyclic, aromatic 320 1.12
This compound Partially saturated bicyclic core Outlier (Ki,ap = 580) 1.25
  • Mechanistic Insights :
    • This compound's outlier behavior in CYP2E1 inhibition (Ki,ap = 580 µM) stems from steric hindrance and reduced aromaticity, which disrupt hydrophobic interactions critical for binding .
    • In contrast, indazole's aromaticity improves binding (Kd = 0.45 µM vs. This compound’s Kd = 0.98 µM) despite similar hydrophobicity .

Thioquinazoline (TQZ) vs. This compound (THI) in Antimycobacterial Activity

Both scaffolds inhibit Mycobacterium tuberculosis type II NADH dehydrogenase (Ndh-2) but differ in potency:

Compound Core Structure IC50 (Ndh-2) MIC50 (Mtb) Mammalian Cell Toxicity
CBR-1825 Thioquinazoline 0.5 µM 0.43 µM None
CBR-4032 This compound 0.5 µM 6.6 µM None
  • While both compounds inhibit Ndh-2 equally (IC50 = 0.5 µM), CBR-4032’s higher MIC50 suggests reduced cellular permeability or target engagement efficiency compared to TQZ .

Carbonic Anhydrase (CA) Inhibitors: Primary vs. Secondary Sulphonamides

This compound-based sulphonamides exhibit distinct inhibitory profiles depending on substitution:

Compound Class Substituent Type hCA IX Inhibition (Ki, µM) hCA XII Inhibition (Ki, µM)
Primary Sulphonamides (IV) -SO2NH2 0.85 0.92
Secondary Sulphonamides (VI) -SO2NHR 4.2–12.5 5.8–15.3
  • Secondary sulphonamides on this compound show reduced potency but provide critical SAR insights, such as the importance of electron-withdrawing groups for binding .

Herbicidal Activity: this compound vs. Maleimide Derivatives

In herbicidal applications, this compound derivatives outperform maleimide analogs in weed control:

Compound Class Target Weeds (ED90, g/ha) Rice Tolerance
Maleimide 32–45 Moderate
This compound 16–24 High
  • Substituents like epoxide groups at the 5-position enhance herbicidal efficacy while maintaining crop safety .

Structural and Functional Advantages of this compound

  • Synthetic Flexibility : Microwave-assisted synthesis reduces reaction time (e.g., 15 minutes vs. 24 hours conventionally) and improves yields (>80%) .
  • Tunable Bioactivity : Electron-donating (e.g., methoxy) or withdrawing (e.g., fluorine) groups on the phenyl ring modulate antioxidant and enzyme-inhibitory properties .
  • Drug-Like Properties : this compound derivatives exhibit favorable solubility (e.g., 2.4 mM in PBS for 7m ) and microsomal stability, enhancing their pharmacokinetic profiles .

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